molecular formula C15H22N2O3 B1427521 benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1381929-59-4

benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No. B1427521
M. Wt: 278.35 g/mol
InChI Key: OTDSKJYLBAFHHU-ZDUSSCGKSA-N
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Description

Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate, also known as BNEC, is a synthetic compound derived from the benzyl carbamate family. BNEC is widely used in a variety of scientific research applications, including drug discovery and development, biochemistry, and medicinal chemistry. BNEC has been shown to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific research applications

Carbamate Chemistry in Biomedical Applications

Carbamate compounds play a significant role in medicinal chemistry and have been explored for various therapeutic applications due to their diverse biological activities. For instance, semisynthetic resorbable materials from hyaluronan esterification highlight the biomedical potential of carbamates. These materials are obtained by the chemical modification of hyaluronan, a natural polymer, through partial or total esterification of its carboxyl groups. This process results in new materials with varied biological properties, promising for clinical applications ranging from drug delivery systems to tissue engineering (Campoccia et al., 1998).

Environmental Impact and Toxicology of Carbamates

The environmental impact and toxicological effects of carbamates are also crucial areas of research. Studies have examined the fate and behavior of carbamates in aquatic environments, revealing their presence at low concentrations in wastewater effluents and surface waters. Despite their biodegradability, continuous introduction into the environment makes them ubiquitous in aquatic systems. Their toxicological profile indicates potential hazards to non-target organisms, including humans, necessitating thorough risk assessments and the development of strategies to mitigate their impact (Haman et al., 2015).

Carbamates in Neurotoxicity and Health Risk Assessment

The neurotoxicity of carbamate compounds is an emerging area of concern that may warrant closer attention in human health risk assessments. Some carbamates, through interactions with biological systems, have been associated with neurotoxic effects, suggesting that their impact extends beyond the commonly assessed carcinogenic potential. This aspect of carbamate research underscores the importance of considering a broad range of potential health effects in the risk assessment process for these chemicals (Chepelev et al., 2015).

properties

IUPAC Name

benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSKJYLBAFHHU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(1S)-1-(ethylcarbamoyl)-2-methylpropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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